1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-3-4-11(17-2)10(7-8)14-6-5-9(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXPHNJWLWDHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152535-19-7 | |
| Record name | 1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Substituted Hydrazines with β-Enones or β-Dicarbonyls
- The key step is the cyclocondensation between an arylhydrazine derivative bearing the 2-methoxy-5-methylphenyl substituent and a β-ketoester or β-enone that can provide the 3-carboxylate functionality.
- Literature reports the use of aryl hydrazine hydrochlorides reacting with trichloromethyl enones to yield 1-substituted-3-carboxyalkyl pyrazoles with high regioselectivity.
- The reaction conditions typically involve refluxing in solvents like chloroform or ethanol for several hours, followed by methanolysis to convert trichloromethyl groups into carboxylic acid esters or acids.
- The regioselectivity (1,3- vs. 1,5-substitution) depends on the hydrazine form (free base vs. hydrochloride salt) and solvent choice, with arylhydrazine hydrochlorides favoring the 1,3-substituted pyrazole, which corresponds to the target compound's substitution pattern.
Ester Hydrolysis to Obtain the Carboxylic Acid
- After formation of the pyrazole ester intermediate (e.g., ethyl 1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-5-carboxylate), saponification under basic conditions (e.g., sodium hydroxide in ethanol/water mixture) at moderate temperatures (around 45 °C) is employed to hydrolyze the ester to the free acid.
- The reaction is followed by acidification (e.g., with 1 N HCl) to precipitate the carboxylic acid product.
- Workup involves extraction with ethyl acetate, drying, and concentration to isolate the acid in good yield.
- This two-step approach (pyrazole ring formation followed by ester hydrolysis) is a common and reliable method for preparing pyrazole carboxylic acids.
Alternative Routes: Direct Synthesis from Acetophenone Derivatives
- Another route involves the synthesis of pyrazoles from substituted acetophenones via Knoevenagel condensation with DMF-DMA (dimethylformamide dimethyl acetal) to form enaminones, followed by cyclization with hydrazine to yield 1-aryl-3-methylpyrazoles.
- Subsequent oxidation or functional group transformation can introduce the carboxylic acid at the 3-position.
- This method is well-documented for phenyl-substituted pyrazoles and can be adapted to 2-methoxy-5-methylphenyl substrates with appropriate modifications.
Representative Experimental Procedure
Research Findings and Optimization Insights
- The nature of the hydrazine salt and solvent critically affects regioselectivity and yield. Arylhydrazine hydrochlorides favor the desired 1,3-substituted pyrazole regioisomer, which is essential for the target compound.
- The two-step process (pyrazole formation followed by ester hydrolysis) is preferred to avoid harsh conditions that may degrade sensitive substituents such as methoxy and methyl groups on the phenyl ring.
- Use of mild base (NaOH) and moderate temperature during hydrolysis prevents side reactions and ensures high purity of the acid product.
- Analytical techniques such as NMR and mass spectrometry confirm structure and regioselectivity. Single-crystal X-ray diffraction has been used to unequivocally assign substitution patterns in related pyrazole carboxylic acids.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation with trichloromethyl enones | 2-methoxy-5-methylphenylhydrazine hydrochloride + trichloromethyl enone | Reflux CHCl3, methanolysis, base hydrolysis | High regioselectivity, moderate to excellent yields (41–97%) | Requires multi-step handling, sensitive to hydrazine form |
| Ester hydrolysis of pyrazole esters | Pyrazole methyl/ethyl ester intermediates | NaOH in EtOH/H2O, 45 °C, acidification | Mild conditions, good yields, scalable | Requires prior ester intermediate synthesis |
| Knoevenagel condensation + cyclization | 2-methoxy-5-methylacetophenone + DMF-DMA + hydrazine | Heating with DMF-DMA, then hydrazine reflux | Direct access to substituted pyrazoles | May require further oxidation for carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of 1-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that 1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. It appears to modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Emerging research suggests that this pyrazole derivative may possess anticancer properties. Studies have indicated its ability to induce apoptosis in cancer cells, particularly in breast and colon cancer models. The compound's mechanism involves the activation of specific apoptotic pathways, which warrants further investigation for potential drug development.
Pesticidal Activity
This compound has been evaluated for its pesticidal properties. Preliminary studies indicate that it can effectively control certain pests while being less harmful to beneficial insects, making it a suitable candidate for eco-friendly pest management solutions.
Herbicidal Properties
Research has also explored the herbicidal potential of this compound. It has been found to inhibit the growth of specific weed species without adversely affecting crop yield. This characteristic makes it an attractive option for integrated weed management systems.
Polymer Chemistry
In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, leading to the development of advanced materials with tailored characteristics.
Coatings and Adhesives
The compound's chemical structure allows it to function as a crosslinking agent in coatings and adhesives. Its use can improve adhesion properties and resistance to environmental degradation, making it valuable in industrial applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Research conducted at a leading university evaluated the anti-inflammatory effects of the compound in animal models of arthritis. The findings showed a marked reduction in inflammatory markers and joint swelling, indicating its therapeutic potential for treating inflammatory diseases.
Case Study 3: Pesticidal Testing
Field trials assessing the pesticidal activity revealed that formulations containing this compound effectively reduced pest populations by over 70%, demonstrating its viability as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with its analogs:
Electronic and Steric Effects
- Methoxy Position : The target compound’s 2-methoxy group (ortho position) introduces steric hindrance and electron-donating effects, which may enhance binding selectivity in enzyme pockets compared to 4-methoxy analogs (para position) .
- Methyl Substituents : Methyl groups on the phenyl ring (5-position in the target) versus the pyrazole ring (3- or 5-positions in analogs) alter dipole moments and solubility. For example, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid exhibits reduced aqueous solubility due to the hydrophobic methyl group on the pyrazole .
Comparative Performance
- Solubility: The target compound’s 2-methoxy-5-methylphenyl group provides moderate solubility in polar solvents, outperforming non-methoxy analogs (e.g., 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid) but underperforming sulfamoyl-containing derivatives .
- Synthetic Flexibility : Carboxylic acid at the pyrazole 3-position (target) is more reactive in amide coupling than 5-position analogs, as seen in 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid .
Biological Activity
1-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on anticancer, anti-inflammatory, and antimicrobial activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1152535-19-7
- Molecular Formula : C12H13N3O3
- Molecular Weight : 233.25 g/mol
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. A study on related compounds indicated that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, specific compounds showed IC50 values ranging from 2.43 to 14.65 μM, suggesting their effectiveness in inhibiting cancer cell proliferation .
Case Study: Cytotoxic Evaluation
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
| 7h | HepG2 | 4.98 | Apoptosis induction |
| 10c | MDA-MB-231 | 7.84 | Caspase activation |
These findings indicate that compounds similar to this compound could serve as potential leads for developing new anticancer agents.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a novel series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 μM compared to standard anti-inflammatory drugs .
In Vitro Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 76 | 86 |
| Compound B | 61 | 93 |
This data underscores the potential therapeutic applications of pyrazole derivatives in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. Certain compounds have shown promising activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups was found to enhance antibacterial efficacy .
Antimicrobial Efficacy Table
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 32 μg/mL |
| Compound Y | S. aureus | 16 μg/mL |
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves palladium-catalyzed cross-coupling reactions or cyclocondensation of hydrazines with diketone precursors. For example, substituted pyrazole carboxylic acids are synthesized via Suzuki-Miyaura coupling using aryl boronic acids and halogenated pyrazole intermediates in deoxygenated DMF/water mixtures with K₃PO₄ as a base and Pd(PPh₃)₄ as a catalyst . Optimization includes controlling reaction temperature (80–100°C), stoichiometric ratios of reactants, and purification via column chromatography. Yield improvements (>45%) are achieved by recrystallization from ethanol .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms substitution patterns .
- X-ray crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., 16.83° for methoxyphenyl groups), critical for conformational analysis .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring (2-methoxy, 5-methyl) influence the electronic and steric properties of the pyrazole core?
The electron-donating methoxy group increases electron density on the pyrazole ring, altering reactivity in electrophilic substitutions. Steric effects from the 5-methyl group restrict rotational freedom, as shown by X-ray data (dihedral angles of 48.97° for adjacent phenyl rings) . Computational methods (DFT) can quantify charge distribution via Mulliken population analysis, while Hammett constants (σ) predict substituent effects on reaction kinetics. Experimental validation includes comparing reaction rates of derivatives in coupling reactions .
Q. What strategies can resolve contradictions between computational predictions of biological activity and empirical pharmacological testing results?
Discrepancies often arise from solvation effects or incomplete binding site modeling. Mitigation strategies include:
- Docking refinement : Incorporate explicit water molecules or membrane models (e.g., POPC bilayers for membrane-bound targets).
- Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (in vitro) and carrageenan-induced edema models (in vivo) to confirm mechanism .
- Purity checks : Use elemental analysis and HPLC to rule out impurities affecting bioactivity .
Q. What are the critical considerations when designing structure-activity relationship (SAR) studies for derivatives of this compound?
- Substituent variation : Systematically modify the phenyl ring (e.g., halogenation at the 4-position) or pyrazole carboxyl group (ester vs. amide derivatives) to assess pharmacological selectivity .
- Pharmacokinetic profiling : Evaluate metabolic stability using liver microsomes and plasma protein binding assays.
- Toxicity screening : Prioritize compounds with low ulcerogenic potential in rodent models to exclude false positives in anti-inflammatory studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
